3,5-dibromo-1H-indole-2-carboxylic acid
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Overview
Description
3,5-Dibromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Indole derivatives, a class of compounds to which 3,5-dibromo-1h-indole-2-carboxylic acid belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Indole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . The exact interaction would depend on the specific structure of the indole derivative and the nature of its target.
Biochemical Pathways
For example, they are involved in the metabolism of tryptophan, an essential amino acid .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Preparation Methods
The synthesis of 3,5-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method includes the reaction of indole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3 and 5 positions .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
3,5-Dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different indole derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce quinone derivatives .
Scientific Research Applications
3,5-Dibromo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dibromo-1H-indole-2-carboxylic acid can be compared with other brominated indole derivatives, such as:
- 3-Bromo-1H-indole-2-carboxylic acid
- 5-Bromo-1H-indole-2-carboxylic acid
- 3,5-Dibromoindole
These compounds share similar structural features but differ in the position and number of bromine atoms. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3,5-dibromo-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMGPBPNXBMNBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594825 |
Source
|
Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98591-49-2 |
Source
|
Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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